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Compound of Interest

Compound Name: Nimesulide-d5

Cat. No.: B588889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

Nimesulide-d5, an isotopically labeled version of the non-steroidal anti-inflammatory drug

(NSAID) Nimesulide. Nimesulide-d5 is a critical internal standard for the quantitative analysis

of Nimesulide in biological matrices by mass spectrometry, essential for pharmacokinetic and

metabolic studies. This document outlines a probable synthetic route, detailed experimental

protocols, purification methods, and relevant analytical data.

Overview and Chemical Properties
Nimesulide-d5, chemically known as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide, is

a deuterated analog of Nimesulide where the five hydrogen atoms on the phenoxy ring are

replaced with deuterium. This isotopic substitution results in a molecule with a higher mass,

allowing it to be distinguished from the unlabeled drug in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of Nimesulide-d5
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Property Value Reference

Chemical Name

N-(4-nitro-2-(phenoxy-

d5)phenyl)methanesulfonamid

e

[SynZeal, Cayman Chemical]

CAS Number 1330180-22-7 [SynZeal, Cayman Chemical]

Molecular Formula C₁₃H₇D₅N₂O₅S [SynZeal, Cayman Chemical]

Molecular Weight 313.34 g/mol [SynZeal, Cayman Chemical]

Purity (HPLC) >95% [LGC Standards]

Deuterated Forms ≥99% (d₁-d₅) [Cayman Chemical]

Appearance Solid [Cayman Chemical]

Storage Temperature -20°C [Cayman Chemical]

Proposed Synthesis of Nimesulide-d5
While a specific, detailed protocol for the synthesis of Nimesulide-d5 is not readily available in

published literature, a plausible and efficient synthetic route can be derived from the known

synthesis of Nimesulide. The key modification is the use of deuterated phenol (phenol-d6) as a

starting material. The proposed synthesis involves a multi-step process, beginning with the

coupling of phenol-d6 to a suitable aromatic precursor, followed by reduction, mesylation, and

nitration.

A practical, large-scale synthesis for the non-deuterated Nimesulide starts from o-chloro

nitrobenzene and triphenyl phosphate, yielding 2-phenoxy nitrobenzene, which is then

subjected to reduction, mesylation, and nitration[1][2]. By analogy, a plausible synthesis of

Nimesulide-d5 would involve the reaction of a deuterated phenoxy precursor.

The following diagram illustrates the proposed synthetic workflow for Nimesulide-d5.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b588889?utm_src=pdf-body
https://www.benchchem.com/product/b588889?utm_src=pdf-body
https://nopr.niscpr.res.in/bitstream/123456789/5288/1/JSIR%2064%2810%29%20756-760.pdf
https://www.researchgate.net/publication/225347128_HPLC_Separation_of_Nimesulide_and_Five_Impurities_using_a_Narrow-Bore_Monolithic_Column_Application_to_Photo-Degradation_Studies
https://www.benchchem.com/product/b588889?utm_src=pdf-body
https://www.benchchem.com/product/b588889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthetic Workflow for Nimesulide-d5

Step 1: Ether Synthesis

Step 2: Reduction Step 3: Mesylation Step 4: Nitration

2-Chloronitrobenzene 2-(Phenoxy-d5)nitrobenzeneTriphenyl phosphate, heat

Phenol-d6

2-(Phenoxy-d5)anilineFe, Acetic Acid 2-(Phenoxy-d5)methanesulfonanilideMethanesulfonyl chloride, Triethylamine Nimesulide-d5Nitric acid, Acetic acid

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of Nimesulide-d5.

Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of Nimesulide and

have been adapted for the preparation of its deuterated analog.

Step 1: Synthesis of 2-(Phenoxy-d5)nitrobenzene
This step involves the nucleophilic substitution of the chlorine atom in 2-chloronitrobenzene

with deuterated phenoxide.

Materials: 2-chloronitrobenzene, Phenol-d6, Triphenyl phosphate.

Procedure:

A mixture of 2-chloronitrobenzene and a slight molar excess of Phenol-d6 is heated with

triphenyl phosphate.

The reaction mixture is heated to a high temperature (e.g., 180-200°C) for several hours.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).
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Upon completion, the reaction mixture is cooled, and the product is isolated by distillation

under reduced pressure or by crystallization.

Step 2: Reduction to 2-(Phenoxy-d5)aniline
The nitro group of 2-(Phenoxy-d5)nitrobenzene is reduced to an amino group.

Materials: 2-(Phenoxy-d5)nitrobenzene, Iron powder, Acetic acid, Water, Toluene.

Procedure:

A stirred mixture of water, iron powder, and a catalytic amount of acetic acid is heated to

90-95°C[1].

2-(Phenoxy-d5)nitrobenzene is added slowly to the mixture.

The reaction is stirred at the same temperature for 3-4 hours[1].

The reaction mixture is then made alkaline with ammonium hydroxide and filtered while

hot.

The product is extracted with toluene, and the solvent is removed under reduced pressure

to yield 2-(Phenoxy-d5)aniline.

Step 3: Mesylation to 2-(Phenoxy-
d5)methanesulfonanilide
The amino group of 2-(Phenoxy-d5)aniline is reacted with methanesulfonyl chloride.

Materials: 2-(Phenoxy-d5)aniline, Dichloromethane, Triethylamine, Methanesulfonyl chloride,

Sodium hydroxide solution.

Procedure:

2-(Phenoxy-d5)aniline is dissolved in dichloromethane, and triethylamine is added.

The mixture is cooled to 0-5°C, and methanesulfonyl chloride is added dropwise over 3-4

hours with stirring[1].
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The reaction is quenched by the addition of water.

The organic layer is separated, and the product is extracted into a sodium hydroxide

solution.

Acidification of the aqueous layer precipitates the product, 2-(Phenoxy-

d5)methanesulfonanilide, which is collected by filtration.

Step 4: Nitration to Nimesulide-d5
The final step involves the selective nitration of the phenoxy-d5 substituted ring.

Materials: 2-(Phenoxy-d5)methanesulfonanilide, Glacial acetic acid, 70% Nitric acid.

Procedure:

2-(Phenoxy-d5)methanesulfonanilide is dissolved in glacial acetic acid with warming[1].

The mixture is stirred, and a stoichiometric amount of 70% nitric acid is added dropwise

over 15 minutes.

The mixture is then heated on a steam bath for 4 hours[1].

After cooling, the reaction mixture is poured into water, and the precipitated Nimesulide-
d5 is collected by filtration.

Purification of Nimesulide-d5
Purification is a critical step to ensure the high purity required for an internal standard. A

combination of column chromatography and recrystallization is typically employed.

Column Chromatography
Stationary Phase: Silica gel.

Mobile Phase: A mixture of chloroform and methanol is an effective eluent for purifying

Nimesulide[3]. The exact ratio may need to be optimized.

Procedure:
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The crude Nimesulide-d5 is dissolved in a minimum amount of the mobile phase.

The solution is loaded onto a silica gel column.

The column is eluted with the mobile phase, and fractions are collected.

Fractions containing the pure product (as determined by TLC) are combined.

Recrystallization
Solvent: Methanol is a suitable solvent for the recrystallization of Nimesulide[1].

Procedure:

The product obtained from column chromatography is dissolved in a minimum amount of

hot methanol.

The solution is allowed to cool slowly to room temperature and then further cooled in an

ice bath to induce crystallization.

The purified crystals of Nimesulide-d5 are collected by filtration, washed with cold

methanol, and dried under vacuum.

Analytical Data and Quality Control
The purity and identity of the synthesized Nimesulide-d5 should be confirmed by various

analytical techniques.

Table 2: Analytical Methods for Quality Control of Nimesulide-d5
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Analytical Technique Purpose Typical Results

High-Performance Liquid

Chromatography (HPLC)

Purity assessment and

quantification of impurities.
Chemical purity >95%[4].

Mass Spectrometry (MS)

Confirmation of molecular

weight and isotopic

enrichment.

M/z corresponding to

C₁₃H₇D₅N₂O₅S.

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Structural confirmation and

determination of deuterium

incorporation sites.

Absence of signals

corresponding to the phenoxy

protons and presence of

characteristic signals for the

rest of the molecule.

A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile,

triethylamine, and water, adjusted to a suitable pH with formic acid, can be used for purity

analysis[5].

Logical Relationship Diagram
The following diagram illustrates the logical flow from starting materials to the final purified

product and its application.
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Logical Flow of Nimesulide-d5 Synthesis and Application

Synthesis
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Caption: From raw materials to final application of Nimesulide-d5.
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Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of

Nimesulide-d5. By adapting established procedures for the non-deuterated analog, a high-

purity product suitable for use as an internal standard in bioanalytical assays can be obtained.

The detailed protocols and purification strategies outlined herein offer a valuable resource for

researchers and professionals in the fields of drug metabolism, pharmacokinetics, and

analytical chemistry. Rigorous analytical characterization is paramount to confirm the identity,

purity, and isotopic enrichment of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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